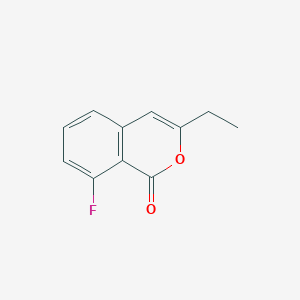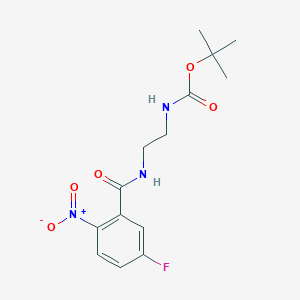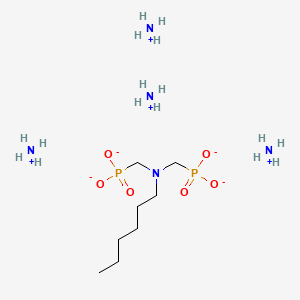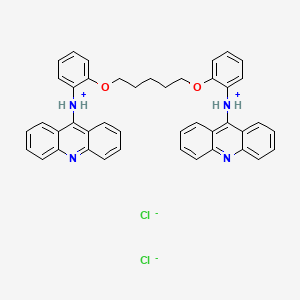
9,9'-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C43H36N4O2.2ClH and a molecular weight of 713.75 g/mol . This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the condensation of o-phenylenediamine with acridine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as zinc powder . The industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using zinc powder in ethanol.
Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide, zinc powder, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Biology: The compound is utilized in enzyme-linked immunosorbent assays (ELISA) as a chromogenic substrate.
Industry: The compound is used in the production of various dyes and pigments.
Mecanismo De Acción
The mechanism of action of 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it acts as a chromogenic substrate in ELISA procedures, where it is oxidized by horseradish peroxidase to produce a colored product . This reaction allows for the quantitative measurement of various analytes in biological samples.
Comparación Con Compuestos Similares
Similar compounds to 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:
o-Phenylenediamine: An aromatic diamine used as a precursor for many heterocyclic compounds.
Acridine derivatives: Compounds with similar structures and applications in dye production and biological assays. The uniqueness of 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its combined structure of acridine and o-phenylenediamine, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
66724-89-8 |
|---|---|
Fórmula molecular |
C43H38Cl2N4O2 |
Peso molecular |
713.7 g/mol |
Nombre IUPAC |
acridin-9-yl-[2-[5-[2-(acridin-9-ylazaniumyl)phenoxy]pentoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C43H36N4O2.2ClH/c1(14-28-48-40-26-12-10-24-38(40)46-42-30-16-2-6-20-34(30)44-35-21-7-3-17-31(35)42)15-29-49-41-27-13-11-25-39(41)47-43-32-18-4-8-22-36(32)45-37-23-9-5-19-33(37)43;;/h2-13,16-27H,1,14-15,28-29H2,(H,44,46)(H,45,47);2*1H |
Clave InChI |
HXWQXKRKGLSAOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


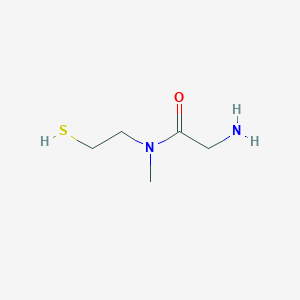
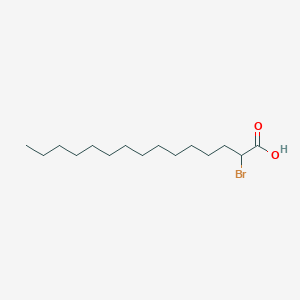
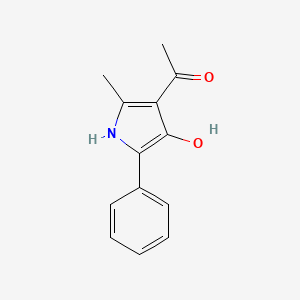
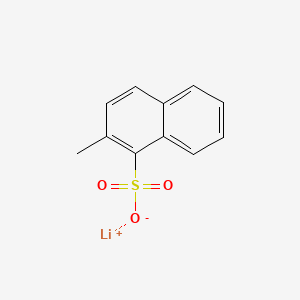
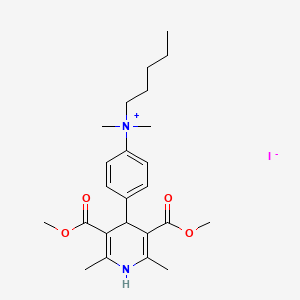
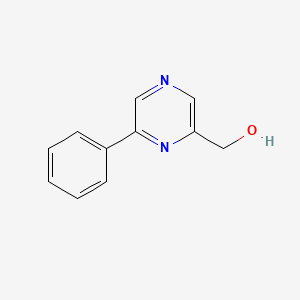
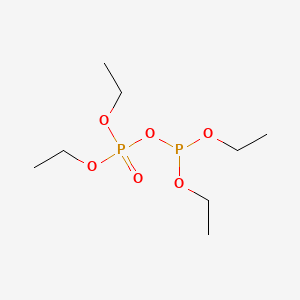
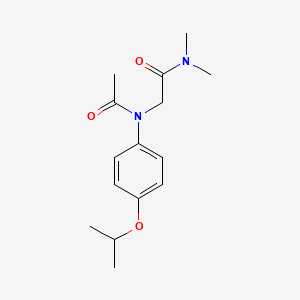
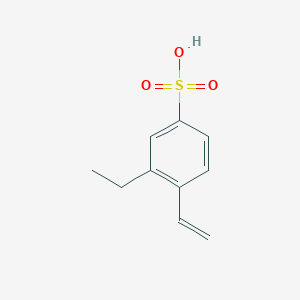
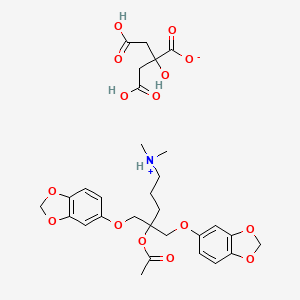
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
